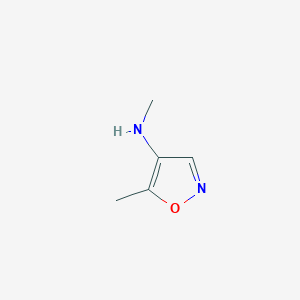

5-Methyl-4-(methylamino)isoxazole

描述

Structure

3D Structure

属性

分子式 |

C5H8N2O |

|---|---|

分子量 |

112.13 g/mol |

IUPAC 名称 |

N,5-dimethyl-1,2-oxazol-4-amine |

InChI |

InChI=1S/C5H8N2O/c1-4-5(6-2)3-7-8-4/h3,6H,1-2H3 |

InChI 键 |

GCWULTFPRZGPTR-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=NO1)NC |

产品来源 |

United States |

Synthetic Pathways and Derivatization Strategies for 5 Methyl 4 Methylamino Isoxazole

Established Methodologies for Isoxazole (B147169) Ring Construction

The formation of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, can be achieved through several reliable synthetic routes. preprints.orgontosight.ai These methods provide the essential framework upon which specific derivatives like 5-Methyl-4-(methylamino)isoxazole can be built.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition of Nitrile Oxides)

A cornerstone in isoxazole synthesis is the [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. beilstein-journals.orgnih.gov This method offers a direct and efficient route to the isoxazole core. Nitrile oxides, often generated in situ from the dehydrohalogenation of hydroximoyl chlorides, react readily with dipolarophiles to form the heterocyclic ring. nih.govchemrxiv.org

The reaction of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides has also been developed as a versatile method for producing 3,4,5-trisubstituted isoxazoles. beilstein-journals.orgchemrxiv.org While traditional methods often require elevated temperatures and organic solvents, newer protocols have emerged that can proceed under milder conditions. nih.gov For instance, performing the reaction in an aqueous medium can provide a fast and environmentally friendly pathway to these important isoxazole structures. beilstein-journals.org The choice of base and solvent polarity plays a crucial role in controlling the reaction's selectivity and preventing competing side reactions. chemrxiv.org

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile Oxides and Alkynes | A fundamental and widely used method for forming the isoxazole ring. | nih.gov |

| [3+2] Cycloaddition | Nitrile Oxides and 1,3-Diketones/β-Ketoesters | Provides access to 3,4,5-trisubstituted isoxazoles. Can be performed in water for a greener synthesis. | beilstein-journals.org |

| Intramolecular Nitrile Oxide Cycloaddition | Molecule containing both a nitrile oxide precursor and an alkyne/alkene | Allows for the synthesis of fused isoxazole ring systems. | nih.gov |

Condensation and Cyclization Approaches

Condensation reactions represent another major strategy for constructing the isoxazole ring. ontosight.ai These reactions typically involve the combination of two or more molecules with the elimination of a small molecule, such as water or ammonia. labxchange.org A common approach is the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov This method is particularly useful for synthesizing a variety of substituted isoxazoles.

For example, the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones can be achieved through a one-pot, three-component condensation of an aromatic or heteroaromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride. nih.gov Various catalysts and reaction conditions have been explored to optimize these condensation reactions, including the use of basic media and agro-waste-derived catalysts. nih.gov

Green Chemistry Principles in Isoxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isoxazoles to develop more environmentally friendly and sustainable methods. preprints.orgnih.gov This involves the use of safer solvents, renewable starting materials, and energy-efficient techniques. researchgate.netnih.gov

Key green approaches in isoxazole synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.goveurekaselect.com

Ultrasonic irradiation: Sonochemistry offers an eco-friendly alternative by promoting reactions under milder conditions, often reducing the need for toxic solvents and catalysts. preprints.org

Use of green solvents and catalysts: Water, glycerol, and ionic liquids have been employed as environmentally benign reaction media. nih.govnih.gov Additionally, catalysts derived from renewable resources, such as agro-waste, have been successfully utilized. nih.gov

Solvent-free reactions: Conducting reactions without a solvent, for instance under ball-milling conditions, minimizes waste and environmental impact. nih.gov

These green strategies not only make the synthesis of isoxazoles more sustainable but also often lead to higher efficiency and simpler purification procedures. preprints.orgnih.gov

Targeted Synthesis of this compound Core and Analogues

The synthesis of the specific compound this compound requires a focused approach that builds upon the general methods for isoxazole ring formation. This involves either constructing the ring with the desired substituents already in place or introducing them onto a pre-formed isoxazole core.

Elaboration from Precursor Isoxazole Intermediates

A common strategy for accessing this compound involves the use of a pre-existing isoxazole intermediate that can be chemically modified. For instance, a starting material like methyl 5-aminoisoxazole-4-carboxylate contains the core isoxazole ring with an amino group at the 5-position and a carboxylate group at the 4-position. sigmaaldrich.combldpharm.com This precursor allows for the subsequent introduction of the methyl group onto the amino function.

Another relevant precursor is 5-amino-3-methylisoxazole-4-carboxylic acid, which possesses both an amino and a carboxylic acid group on the isoxazole ring. nih.govmdpi.com This bifunctional nature allows for various synthetic manipulations.

Introduction and Modification of the Methylamino Moiety

The introduction of the methylamino group (-NHCH3) at the 4-position of the 5-methylisoxazole (B1293550) ring is a critical step. ebi.ac.uk If starting with a 4-amino-5-methylisoxazole precursor, the methyl group can be introduced through standard N-alkylation reactions.

| Strategy | Precursor/Intermediate | Key Transformation | Reference |

|---|---|---|---|

| Elaboration from Precursor | Methyl 5-aminoisoxazole-4-carboxylate | Modification of the amino and carboxylate groups to achieve the target structure. | sigmaaldrich.combldpharm.com |

| Elaboration from Precursor | 5-Amino-3-methylisoxazole-4-carboxylic acid | Utilization of the bifunctional nature for targeted derivatization. | nih.govmdpi.com |

| Introduction of Methylamino Group | 4-Amino-5-methylisoxazole derivative | N-alkylation to introduce the methyl group onto the nitrogen atom. | ebi.ac.uk |

Functionalization and Structural Diversification of this compound

Development of Hybrid Compounds Integrating the this compound CoreSimilarly, there is a lack of published research on the design and synthesis of hybrid molecules that incorporate the this compound moiety.

Until research focusing on this particular isoxazole derivative is conducted and published, a detailed and authoritative article on its synthetic derivatization cannot be responsibly generated.

Computational and Theoretical Investigations of 5 Methyl 4 Methylamino Isoxazole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are at the forefront of computational chemistry for elucidating the electronic structure and predicting the reactivity of molecules like 5-Methyl-4-(methylamino)isoxazole. researchgate.netnih.gov DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying medium-sized organic molecules. researchgate.net These calculations can determine optimized molecular geometries and predict a variety of chemical properties.

The distribution of electrons within a molecule is fundamental to its chemical behavior. DFT calculations can map the electron density of this compound, revealing regions that are electron-rich or electron-poor. This information is crucial for understanding the molecule's electrostatic potential and its susceptibility to electrophilic or nucleophilic attack.

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites of nucleophilic reactivity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting sites of electrophilic reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the nitrogen and oxygen atoms of the isoxazole (B147169) ring, as well as the nitrogen of the methylamino group, are expected to influence the electron density distribution significantly.

Table 1: Illustrative Quantum Chemical Parameters for a Hypothetical Analysis of this compound

| Parameter | Description | Hypothetical Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap suggests higher polarizability and chemical reactivity. |

| Electron Density | Distribution of electrons around the molecule | Highlights nucleophilic and electrophilic centers. |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences intermolecular interactions and solubility. |

This table is illustrative and presents the types of data that would be generated from DFT calculations.

Tautomerism, the interconversion of structural isomers, can be a critical consideration for molecules with labile protons, such as this compound. The methylamino group introduces the possibility of amine-imine tautomerism. Quantum chemical calculations can be employed to determine the relative energies of these different tautomeric forms. By calculating the Gibbs free energy of each tautomer, it is possible to predict their relative populations at equilibrium. This is vital as different tautomers can exhibit distinct chemical and biological properties.

Molecular Modeling and Dynamics Simulations for Conformational Space and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov These methods are invaluable for exploring the conformational landscape of this compound and its interactions with other molecules.

Molecular docking, a key molecular modeling technique, can be used to predict the preferred orientation of this compound when it binds to a receptor's active site. nih.gov This is achieved by computationally placing the ligand into the binding site in numerous possible conformations and scoring them based on their steric and energetic complementarity. The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Following docking, MD simulations can be performed to assess the stability of the predicted binding pose over time. nih.gov These simulations model the movements of the ligand and the receptor atoms, providing insights into the dynamic nature of their interaction.

Table 2: Key Intermolecular Interactions in Ligand-Receptor Binding

| Type of Interaction | Description | Potential Role for this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | The nitrogen and oxygen atoms in the isoxazole ring and the nitrogen of the methylamino group can act as hydrogen bond acceptors or donors. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The methyl group on the isoxazole ring can participate in hydrophobic interactions. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the binding complex. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The isoxazole ring can engage in π-π stacking with aromatic residues in a binding site. |

The surrounding solvent can have a profound impact on the conformation and stability of a molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. nih.gov These simulations can reveal how the solvent influences the molecule's preferred shape and the relative stability of its different conformers. Understanding solvation is crucial as it can affect the molecule's solubility and its availability for interacting with biological targets.

Mechanistic Insights from Theoretical Studies (e.g., Reaction Pathways, Selectivity)

Theoretical studies can provide a detailed understanding of chemical reaction mechanisms, including the elucidation of reaction pathways and the origins of selectivity. researchgate.net For this compound, this could involve investigating its synthesis or its metabolic transformations.

By calculating the energies of reactants, transition states, and products, a reaction's energy profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates. Furthermore, these studies can explain why a particular regio- or stereoisomer is preferentially formed in a reaction. For instance, theoretical calculations could be used to explore the nucleophilic substitution reactions at the isoxazole ring, providing insights into the factors that govern the regioselectivity of such transformations. nih.gov

Mechanistic Research on Biological Activities and Structure Activity Relationships Sar of 5 Methyl 4 Methylamino Isoxazole

In Vitro Biological Profiling in Cellular and Enzymatic Assays (Non-Clinical Models)

The biological activity of 5-methylisoxazole (B1293550) derivatives has been evaluated through a variety of in vitro assays, revealing a broad spectrum of effects ranging from enzyme inhibition to immunomodulation.

Isoxazole (B147169) derivatives have been identified as potent inhibitors of several key enzymes involved in inflammation and DNA damage response pathways.

5-Lipoxygenase (5-LOX): A series of isoxazole derivatives were investigated for their ability to inhibit 5-LOX, an enzyme crucial for the biosynthesis of pro-inflammatory leukotrienes. nih.gov Several tested compounds demonstrated significant, dose-dependent inhibition of the 5-LOX pathway. nih.gov For instance, one derivative exhibited a concentration-dependent inhibition of 5-LOX with an IC50 value of 8.47 μM, while another showed good inhibitory effect with an IC50 of 10.48 μM. nih.gov This suggests that the isoxazole scaffold is a promising framework for developing novel anti-inflammatory agents targeting the 5-LOX enzyme. nih.gov

Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase: The DNA damage response (DDR) is a critical cellular mechanism for maintaining genome stability, with the ATR kinase playing a central role. nih.gov VX-970 (M6620), an isoxazole-containing compound, was the first ATR kinase inhibitor to enter clinical studies. nih.gov Its discovery highlighted the potential of the isoxazole core in designing potent and selective enzyme inhibitors. Compromised signaling of the related ATM kinase is common in tumor cells, making them more reliant on ATR for survival after DNA damage. nih.gov Therefore, ATR inhibition represents a key strategy in cancer therapy. nih.gov

The isoxazole moiety is a key component of ligands that modulate the activity of important neurotransmitter receptors.

AMPA Receptors: The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical component for fast excitatory neurotransmission in the central nervous system, derives its name from its selective agonist, AMPA. nih.gov Studies using AMPA have been instrumental in understanding the role of these receptors in synaptic plasticity and sensory perception. nih.gov In vivo research in rat models has shown that AMPA receptor activation can modulate dopamine (B1211576) release in both the hippocampus and striatum. nih.gov Infusion of AMPA (1-10 μM) in the hippocampus led to a dose-related increase in dopamine levels, while a higher concentration (100 μM) resulted in a decrease, suggesting complex regulatory mechanisms that may involve receptor desensitization. nih.gov

Numerous studies have demonstrated the potential of isoxazole derivatives as anticancer agents, showing inhibitory activity against a range of human cancer cell lines.

A study on 5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide (M05) reported moderate inhibitory effects on the growth of SW-948 and L1210 tumor cell lines. nih.gov Other research has focused on synthesizing novel isoxazole derivatives and evaluating their antiproliferative effects. For example, a series of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were tested against HeLa, HT-29, MCF-7, and HepG-2 carcinoma cell lines, with some compounds showing potent activity. nih.gov Similarly, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were evaluated against MCF-7 and MDA-MB-231 breast cancer cell lines, with one compound demonstrating an IC50 value of 4.3 ± 0.11 µg/mL against MCF-7 cells. mdpi.com

Below is a table summarizing the antiproliferative activity of selected isoxazole-related compounds.

| Compound Class | Cell Line | Activity (IC50) | Reference |

| 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives | HeLa, HT-29, MCF-7, HepG-2 | Potent activity for compounds 6a, 7e, 7g | nih.gov |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 | 4.3 ± 0.11 µg/mL (Compound 2) | mdpi.com |

| Indole-isatin molecular hybrids | Various | 1.69 µM (Compound 5o) | nih.gov |

The isoxazole nucleus is a versatile scaffold for developing agents against microbial and viral pathogens.

Antiviral Activity: A series of novel isoxazole-amide derivatives containing an acylhydrazone moiety were synthesized and evaluated for their activity against plant viruses. nih.gov Several of these compounds exhibited significant in vivo antiviral activities against both tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV), with some showing curative, protective, and inactivation activities superior to the commercial antiviral agent Ningnanmycin. nih.gov

Antimicrobial Activity: The antimicrobial potential of isoxazole derivatives has been explored against clinically relevant pathogens. In one study, 15 derivatives were tested against Staphylococcus aureus, Pseudomonas aeruginosa, and the fungus Candida albicans. mdpi.com Two compounds, PUB9 and PUB10, which incorporate a 5-amino-3-methyl-1,2-oxazole-4-carboxylate core, showed markedly higher antimicrobial activity than the others. mdpi.com PUB9 was particularly effective against S. aureus, with a minimal inhibitory concentration over 1000 times lower than the other derivatives, and both compounds were able to reduce biofilm formation by over 90%. mdpi.com Another study on new triazole-isoxazole hybrids found that one conjugate exhibited a powerful antibacterial effect against Escherichia coli and Pseudomonas aeruginosa. mdpi.com

Derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have demonstrated significant immunomodulatory properties in vitro. These compounds have been shown to influence the function of various immune cells, including lymphocytes and macrophages.

Studies on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide revealed that it was non-cytotoxic and could stimulate the proliferation of lymphocytes isolated from the spleen and lymph nodes. researchgate.net It also increased the production of the pro-inflammatory cytokine IL-1β by peritoneal macrophages. researchgate.net Further research on this hydrazide and its thiosemicarbazide (B42300) derivatives showed regulatory activity on lymphocyte proliferation, with the parent hydrazide being stimulatory while some derivatives were inhibitory. nih.gov These effects were linked to their influence on signaling proteins in Jurkat cells. nih.gov Another related compound, 5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide (M05), displayed dose-dependent suppressive properties on phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMC) and inhibited the production of TNF-α. nih.gov

| Compound | Cell Type | Effect | Reference |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide | Murine Lymphocytes | Stimulated proliferation | researchgate.net |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide | Murine Peritoneal Macrophages | Increased LPS-induced IL-1β production | researchgate.net |

| 5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide (M05) | Human PBMCs | Suppressed PHA-induced proliferation | nih.gov |

| 5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide (M05) | Whole Blood Cultures | Inhibited LPS-induced TNF-α production | nih.gov |

Elucidation of Molecular Mechanisms of Action in Biological Systems

Understanding the molecular mechanisms underlying the observed biological activities is crucial for the rational design of new therapeutic agents. Research into isoxazole derivatives has begun to shed light on their modes of action.

The immunomodulatory effects of 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives appear to be mediated through the modulation of key signaling pathways. For example, the differential effects of a hydrazide and its derivatives on lymphocyte proliferation were associated with their distinct influence on the expression of signaling proteins in Jurkat T-cells. nih.gov In the context of anti-inflammatory action, an immunosuppressive isoxazolo[5,4-e]-1,2,4-triazepine derivative was found to enhance the production of cyclooxygenase 2 (COX-2) in LPS-stimulated splenocytes, suggesting that its effects may be mediated by prostaglandins. mdpi.com

The antiproliferative mechanism of a potent indole-isatin hybrid (compound 5o) was investigated, revealing that it caused a lengthening of the G1 phase of the cell cycle and a reduction in the S and G2/M phases. nih.gov This cell cycle arrest was accompanied by a significant dose-dependent decrease in the amount of phosphorylated retinoblastoma (Rb) protein. nih.gov For the ATR kinase inhibitor VX-970, the mechanism is tied to the inhibition of the DNA damage response (DDR), a pathway that cancer cells with deficient ATM signaling rely on for survival, thus leading to selective cancer cell death when combined with DNA-damaging agents. nih.gov

These mechanistic insights underscore the versatility of the isoxazole scaffold in interacting with diverse biological targets, including enzymes, receptors, and intracellular signaling proteins, paving the way for the development of targeted therapies.

Cellular Signaling Pathway Modulation (e.g., Apoptosis Induction, Protein Expression Changes)

While direct studies on 5-Methyl-4-(methylamino)isoxazole are not extensively documented in publicly available literature, research on closely related 4-aminoisoxazole (B111107) analogues provides significant insights into their potential to modulate cellular signaling pathways, particularly those involved in cell death and proliferation.

A series of novel 4-acylaminoisoxazoles, which share the core 5-methyl-4-aminoisoxazole structure, have been investigated as antimitotic agents. nih.gov One such analogue, 4-Methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide, demonstrated the ability to induce partial depolymerization of microtubules in human lung carcinoma A549 cells. nih.gov This disruption of the microtubule network is a key event that can trigger the intrinsic apoptosis signaling pathway. The same compound was found to inhibit cell growth and reduce cell viability in the nanomolar to submicromolar concentration range, suggesting a potent cytotoxic effect that may be linked to apoptosis induction. nih.govmdpi.com

Further studies on other synthetic isoxazole derivatives have reinforced the pro-apoptotic potential of this class of compounds. Several 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have been shown to induce apoptosis in K562 human myelogenous leukemia cells. nih.gov The induction of apoptosis, confirmed by Annexin V release assays, was significant for several analogues, with some achieving over 80% apoptotic effect at specific concentrations. nih.gov This suggests that the isoxazole core can be a key pharmacophore for designing compounds that trigger programmed cell death in cancer cells.

The modulation of protein expression is another critical aspect of the biological activity of isoxazole derivatives. In a study involving 5-amino-3-methyl-4-isoxazolecarbohydrazide (HIX), a compound structurally related to the subject of this article, changes in the expression of genes involved in inflammation and autoimmunity were observed in Caco-2 cells. semanticscholar.org HIX was found to upregulate the expression of interleukins IL-1B and IL-6, and the chemokine CCL22, while the structurally related immunosuppressive drug Leflunomide suppressed their expression. semanticscholar.org Conversely, HIX suppressed the expression of IL-2 and IL-27, which were upregulated by Leflunomide. semanticscholar.org These findings highlight the capacity of the 5-methyl-4-aminoisoxazole scaffold to modulate the expression of key signaling proteins, thereby influencing cellular responses.

Protein-Protein Interaction Modulations

The ability of small molecules to modulate protein-protein interactions (PPIs) is a burgeoning area of drug discovery. While specific data on this compound is scarce, research on other isoxazole-containing molecules indicates that this heterocyclic system can indeed participate in and modulate such interactions.

One study investigated the binding of isoxazole derivatives of curcumin (B1669340) to the activator binding domain of protein kinase C (PKC) isotypes. nih.gov Curcumin itself is known to modulate PKC activity, and by converting its diketone moiety into an isoxazole, researchers were able to probe the interactions with the C1B subdomain of PKCδ, PKCε, and PKCθ. nih.gov Molecular docking studies revealed that the isoxazole ring, along with other functional groups, forms hydrogen bonds with protein residues within the activator binding site. nih.gov This demonstrates that the isoxazole scaffold can be effectively utilized to target specific domains involved in protein-protein or protein-lipid interactions, thereby modulating the activity of key signaling proteins like PKC.

The broader field of PPI modulation offers a conceptual framework for how this compound and its analogues might function. whiterose.ac.ukajwilsonresearch.com Many cellular processes are regulated by complex interaction networks, and the development of small molecules that can either inhibit or stabilize these interactions is of significant therapeutic interest. whiterose.ac.uk Given the structural features of this compound, including its hydrogen bond donors and acceptors, it is plausible that it could be tailored to interact with the interface of two proteins, disrupting or stabilizing a complex and thereby altering downstream signaling.

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring. researchgate.netnih.gov Comprehensive SAR studies are therefore crucial for optimizing potency and selectivity.

Impact of Substituent Variations on Biological Potency and Selectivity

SAR studies on 4-acylaminoisoxazoles have provided valuable insights into the influence of substituents on their biological activity. nih.govmdpi.com A key finding was the critical role of the 3-(3,4,5-trimethoxyphenyl) residue in determining the efficacy of these compounds as antimitotic agents. nih.gov This substitution pattern is a well-known feature of many potent tubulin-targeting agents.

The nature of the acyl group at the 4-amino position also significantly impacts activity and selectivity. For instance, 3-methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide exhibited significantly higher cytotoxicity towards the androgen-sensitive human prostate adenocarcinoma cell line LNCaP compared to normal cell lines. nih.gov This selectivity suggests that specific substituents on the benzamide (B126) ring can be exploited to target particular cancer cell types.

In a broader context, SAR studies on various isoxazole derivatives have highlighted the importance of different substitution patterns for a range of biological activities. For example, in a series of COX-1 inhibitors, the substitution of a methyl group with an amino group on the isoxazole ring improved both selectivity and inhibitory activity. researchgate.net The activity of these compounds was often dependent on the presence of specific groups on the phenyl ring attached to the isoxazole core. researchgate.net

The following table summarizes the impact of key structural variations on the biological activity of some 5-methyl-4-aminoisoxazole analogues:

| Analogue | Key Structural Feature | Observed Biological Activity | Reference |

| 4-Methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide | 3,4,5-trimethoxyphenyl group at C3 | Antimitotic; microtubule depolymerization; cytotoxic | nih.gov |

| 3-Methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide | 3-methylbenzamide at N4 | Selective cytotoxicity towards LNCaP cells | nih.gov |

| 5-amino-3-methyl-4-isoxazolecarbohydrazide (HIX) | Carbohydrazide at C4 | Modulation of inflammatory gene expression | semanticscholar.org |

Stereochemical Considerations in Activity Profiles

Stereochemistry plays a pivotal role in the biological activity of many chiral molecules, and isoxazole derivatives are no exception. While the core this compound is achiral, the introduction of chiral centers in its substituents can lead to stereoisomers with distinct pharmacological profiles.

Although specific studies on the stereochemistry of this compound analogues are limited, the principles of stereoselectivity are well-established in medicinal chemistry. The differential activity of enantiomers often arises from their distinct interactions with chiral biological targets such as enzymes and receptors. The three-dimensional arrangement of functional groups in a molecule dictates its ability to fit into a binding site and form the necessary interactions for biological activity.

Conformational Requirements and Molecular Shape Analysis in SAR

The conformation of a molecule, which describes the spatial arrangement of its atoms, is intrinsically linked to its biological activity. nih.govemory.edu For flexible molecules like this compound and its analogues, the ability to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is crucial for its activity.

Molecular modeling and conformational analysis are therefore essential tools in SAR studies. The planarity of the isoxazole ring itself can be influenced by its substituents. ijcrt.org The relative orientation of the isoxazole ring and its substituents can significantly affect how the molecule presents its functional groups for interaction with a biological target. For example, in a study of ethyl 5-methyl-4-(2,5,5-trimethyl-1,3-dioxan-2-yl)isoxazole-3-carboxylate, the isoxazolyl group was found to be in the axial position of the 1,3-dioxanyl ring, and the two rings were rotated in a way that the substituents on the isoxazole were not directed towards the dioxanyl chair. orientjchem.org This specific conformation would undoubtedly influence its binding to a target receptor.

In the context of 4-acylaminoisoxazoles, the conformation of the acylamino side chain would be a key determinant of activity. The rotational freedom around the amide bond and the bonds connecting the isoxazole ring to the side chain will define the accessible conformational space. The bioactive conformation is the specific three-dimensional structure that the molecule adopts when it binds to its target. Identifying this conformation is a primary goal of molecular shape analysis in SAR.

Investigation of Bioavailability-Related Parameters within a Research Context (excluding dosage/clinical data)

While clinical data on bioavailability is beyond the scope of this article, the investigation of physicochemical properties that influence bioavailability is a critical component of early-stage drug discovery research. These parameters, often grouped under the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are crucial for determining the potential of a compound to reach its target in the body in sufficient concentrations to elicit a therapeutic effect.

For isoxazole derivatives, including analogues of this compound, key bioavailability-related parameters that would be investigated in a research setting include:

Lipophilicity: Often measured as the partition coefficient (logP) between octanol (B41247) and water, lipophilicity is a key determinant of a molecule's ability to cross cell membranes. A balance is required; a molecule that is too lipophilic may be poorly soluble and get trapped in fatty tissues, while a molecule that is too hydrophilic may not be able to cross lipid bilayers.

Solubility: Aqueous solubility is essential for a compound to be absorbed from the gastrointestinal tract. Poor solubility is a common reason for the failure of drug candidates.

Metabolic Stability: The susceptibility of a compound to be broken down by metabolic enzymes, primarily in the liver, will determine its half-life in the body. The isoxazole ring itself can be subject to metabolic cleavage. The nature of the substituents on the this compound core will significantly influence its metabolic stability. For example, the methylamino group could be a site for N-demethylation.

Permeability: The ability of a compound to pass through biological membranes, such as the intestinal epithelium, is another critical factor for oral bioavailability. In vitro models, such as Caco-2 cell permeability assays, are often used to assess this parameter.

Computational tools are widely used in modern drug discovery to predict these ADME properties for virtual libraries of compounds, allowing for the early identification of molecules with potentially favorable bioavailability profiles. researchgate.net These in silico predictions can then be validated through in vitro experiments. For a series of 5-methyl-4-aminoisoxazole analogues, researchers would systematically vary the substituents and measure their impact on these key parameters to build a comprehensive understanding of their bioavailability potential.

Advanced Research Applications and Future Directions for 5 Methyl 4 Methylamino Isoxazole

Development of Chemical Probes for Novel Biological Target Identification

Chemical probes are essential small-molecule tools used to selectively interact with and modulate the function of specific proteins or biological targets within complex cellular systems. nih.gov The development of probes based on the 5-Methyl-4-(methylamino)isoxazole scaffold offers a promising avenue for identifying novel biological targets and elucidating complex signaling pathways. nih.gov

The isoxazole (B147169) moiety is a key component in various kinase inhibitors, which are critical regulators of cellular processes. researchgate.netnih.gov For instance, derivatives containing an isoxazole ring have been designed to target kinases like Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase, a central protein in the DNA damage response (DDR). researchgate.netnih.gov By modifying the this compound core with photoaffinity labels or reporter tags (e.g., biotin, fluorescent dyes), researchers can create powerful probes. These probes can be used in chemoproteomic experiments to "fish out" their binding partners from cell lysates, thereby identifying both intended and unintended protein targets. This approach is invaluable for validating new drug targets and understanding the off-target effects that could lead to toxicity.

The utility of such probes extends to studying complex biological systems where genetic methods may be limited. nih.gov The conditional and reversible control offered by small-molecule probes allows for the precise investigation of a target's function in real-time, providing insights that are complementary to genomic approaches. nih.gov

Strategies for Rational Design of Enhanced this compound Derivatives

Rational drug design aims to create new molecules with improved potency, selectivity, and pharmacokinetic properties based on a deep understanding of the target's three-dimensional structure and the molecule's structure-activity relationships (SAR). The this compound scaffold serves as a versatile starting point for such endeavors. researchgate.netnih.gov

A key strategy involves using computational models and X-ray crystallography data of the target protein to guide molecular modifications. researchgate.netnih.gov The design of the ATR kinase inhibitor VX-970 (Berzosertib) provides a relevant example, where an isoxazole-containing compound was optimized. researchgate.netnih.gov The isoxazole ring itself often acts as a key structural element, positioning other functional groups for optimal interaction with the protein's binding site. researchgate.net

Strategies for enhancing derivatives of this compound include:

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that retain similar biological activity but offer improved properties like metabolic stability. researchgate.net

Structure-Based Design: Modifying the substituents on the isoxazole ring or the methylamino group to exploit specific pockets or interactions within the target's active site, thereby increasing binding affinity and selectivity.

Pharmacokinetic Optimization: Altering the molecule's polarity, size, and hydrogen bonding capacity to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Rational Design Strategies for Isoxazole Derivatives

| Design Strategy | Objective | Example Modification on this compound | Potential Outcome |

| Increase Potency | Enhance binding affinity to the target protein. | Introduce aryl or heteroaryl groups at the 5-position to form additional π-stacking or hydrogen bond interactions. | Lower effective concentration, increased efficacy. |

| Improve Selectivity | Minimize binding to off-target proteins. | Modify the methylamino group to a larger or more rigid substituent that fits the intended target but clashes with the binding sites of other proteins. | Reduced side effects and toxicity. |

| Enhance Metabolic Stability | Prevent rapid breakdown by metabolic enzymes. | Replace metabolically liable positions with atoms or groups that block enzymatic action, such as fluorination. | Longer biological half-life. mdpi.com |

| Modulate Solubility | Improve solubility in aqueous or lipid environments for better bioavailability. | Add polar groups (e.g., hydroxyl, carboxyl) to the scaffold to increase aqueous solubility. | Improved absorption and distribution. |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding (e.g., Proteomics, Metabolomics)

To fully comprehend the biological effects of this compound derivatives, a systems-level approach is necessary. Multi-omics integration, which combines data from transcriptomics, proteomics, and metabolomics, provides a comprehensive view of the molecular changes induced by a compound. mdpi.commdpi.com This approach moves beyond a single target to map the broader network of interactions and pathway perturbations. frontiersin.org

Proteomics: This technique can identify changes in the abundance of thousands of proteins following treatment with a this compound derivative. nih.gov This can reveal not only the direct targets but also downstream signaling cascades and compensatory mechanisms activated within the cell.

Metabolomics: This field analyzes the global profile of small-molecule metabolites. nih.gov By treating cells with an isoxazole compound and analyzing the resulting changes in metabolites, researchers can identify which metabolic pathways are affected, offering clues about the compound's functional effects. frontiersin.orgnih.gov

By integrating these datasets, researchers can build comprehensive network models. mdpi.com For example, if a this compound derivative inhibits a specific kinase (identified by proteomics), the metabolomics data might show corresponding changes in the levels of metabolites within a pathway regulated by that kinase. nih.gov This integrated approach is crucial for understanding the compound's complete mechanism of action, identifying biomarkers of response, and predicting potential therapeutic applications or liabilities. mdpi.com

Exploration of Emerging Synthetic Methodologies for Compound Accessibility

The availability of diverse this compound derivatives for research and development hinges on efficient and flexible synthetic methods. researchgate.net Recent advances in organic chemistry offer new ways to access these compounds, improving yields, reducing steps, and allowing for greater structural diversity. rsc.org

Traditional synthesis of substituted isoxazoles often involves the condensation of a β-dicarbonyl compound with hydroxylamine (B1172632). nih.gov However, emerging methodologies provide more sophisticated control over the final product.

Key synthetic strategies include:

Transition Metal-Catalyzed Cycloadditions: These methods offer highly regioselective ways to construct the isoxazole ring, which is crucial for controlling the final compound's properties. researchgate.net

Multi-component Reactions: Designing a reaction where multiple starting materials are combined in a single step to form the complex isoxazole product can significantly streamline synthesis and reduce waste.

Flow Chemistry: Performing reactions in continuous flow reactors rather than traditional batch flasks can improve reaction efficiency, safety, and scalability, making it easier to produce larger quantities of the compound.

Novel Functionalization Techniques: Developing new methods to selectively add chemical groups to a pre-formed isoxazole ring allows for the rapid creation of a library of derivatives for biological screening. rsc.org

Table 2: Comparison of Synthetic Approaches for Substituted Isoxazoles

| Synthetic Method | Description | Advantages | Disadvantages |

| Classical Cyclocondensation | Reaction of a 1,3-dicarbonyl compound with hydroxylamine. nih.gov | Simple, readily available starting materials. | Can produce mixtures of isomers, requiring purification. google.com |

| 1,3-Dipolar Cycloaddition | Reaction of a nitrile oxide with an alkyne. | High regioselectivity, versatile for creating diverse substitution patterns. | Requires synthesis of potentially unstable nitrile oxide intermediates. |

| Transition-Metal Catalysis | Using catalysts (e.g., copper, palladium) to mediate ring formation. researchgate.net | Mild reaction conditions, high efficiency, and control over stereochemistry. | Catalyst cost and potential for metal contamination in the final product. |

| Solid-Phase Synthesis | Building the molecule on a solid polymer support. | Allows for easy purification and automation, ideal for creating large libraries of compounds. | Can have lower yields and may not be suitable for all reaction types. |

Addressing Unmet Research Needs in Isoxazole Chemistry and Biology

Despite significant progress, several unmet needs and opportunities remain in the study of isoxazoles like this compound. rsc.orgresearchgate.net Addressing these gaps will be crucial for translating the potential of this chemical scaffold into tangible applications.

Future research should focus on:

Developing Highly Selective Probes: While many isoxazole-based inhibitors are known, there is a continuous need for more selective chemical probes with well-characterized, structurally similar inactive control compounds to minimize off-target effects and enable more precise biological investigation. nih.gov

Expanding the Explored Chemical Space: Many synthetic efforts have focused on specific substitution patterns. Exploring novel and more complex three-dimensional isoxazole structures could lead to the discovery of compounds with entirely new biological activities. researchgate.net

Improving Synthetic Efficiency: There is a need for more "green" and atom-economical synthetic methods that are both cost-effective and environmentally friendly, facilitating broader access to these compounds for research. researchgate.net

Systematic Biological Profiling: Many isoxazole derivatives are tested against a narrow range of biological targets. Systematic screening of these compounds against broad panels of assays (e.g., kinases, G-protein coupled receptors, ion channels) could uncover unexpected therapeutic opportunities.

Bridging the Gap to Multi-Omics: While the tools exist, the application of integrated multi-omics analysis to specifically understand the mechanisms of isoxazole derivatives is still in its early stages. mdpi.comnih.gov More studies are needed to build comprehensive models of their cellular effects.

The continued evolution of isoxazole chemistry and its application in drug discovery underscores its importance in modern pharmaceutical research and its potential to address unmet medical needs. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。